molecular formula C16H21N5O B2867043 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea CAS No. 1797975-89-3

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea

Cat. No. B2867043
CAS RN: 1797975-89-3
M. Wt: 299.378
InChI Key: SFKITIKBEFAETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea is a chemical compound that has been widely used in scientific research. It is commonly referred to as DMFUM and is a potent inhibitor of several enzymes, including cyclin-dependent kinases (CDKs).

Scientific Research Applications

Biosensing Applications

Urea biosensors have been developed for detecting and quantifying urea concentration, highlighting the relevance of urea derivatives in biosensing technology. These biosensors utilize enzyme urease as a bioreceptor element and incorporate various materials for enzyme immobilization, including nanoparticles and carbon materials, to enhance sensing parameters. This technology finds applications in healthcare for monitoring critical diseases related to urea concentration levels and in industries such as fishery, dairy, and agriculture for urea detection (Botewad et al., 2021).

Anti-inflammatory Activity

Research on pyrimidine derivatives, including compounds related to 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea, has shown potential anti-inflammatory activity. These studies involve the synthesis of substituted tetrahydropyrimidine derivatives and their evaluation for in-vitro anti-inflammatory activity, highlighting the therapeutic potential of such compounds in designing leads for anti-inflammatory drugs (Gondkar et al., 2013).

Urease Inhibition for Medical Applications

Urease inhibitors have been extensively studied for their potential in treating gastric and urinary tract infections caused by urease-producing bacteria. This research identifies urea derivatives as significant contributors to developing new medicinal inhibitors targeting urease, an enzyme that plays a crucial role in infections caused by Helicobacter pylori and related species (Kosikowska & Berlicki, 2011).

Role in Drug Design

Ureas, including the specific compound , are vital in drug design due to their unique hydrogen bonding capabilities, playing a significant role in drug-target interactions. The incorporation of urea moieties in small molecules has been shown to modulate various biological targets' selectivity, stability, toxicity, and pharmacokinetic profiles, confirming the importance of urea in medicinal chemistry (Jagtap et al., 2017).

Environmental and Agricultural Applications

Research has explored the use of ureaform, a condensation product of urea and formaldehyde, as a slow-release fertilizer. This application is significant for improving fertility management and reducing environmental pollution. The degradation of ureaform, influenced by microbial activity, temperature, and soil fertility, underlines the ecological and agricultural relevance of urea derivatives (Alexander & Helm, 1990).

properties

IUPAC Name

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(2,3-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-6-5-7-14(12(11)2)20-16(22)18-10-13-8-9-17-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKITIKBEFAETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea

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